1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920046
InChI: InChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20)
SMILES:
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15920046

Molecular Formula: C14H16FN3O2

Molecular Weight: 277.29 g/mol

* For research use only. Not for human or veterinary use.

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
IUPAC Name 1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20)
Standard InChI Key FNZKWUXXFSZYNX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CN3C=C(C=CC3=N2)F

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid (C₁₄H₁₆FN₃O₂) features a bicyclic imidazo[1,2-a]pyridine system substituted with a fluorine atom at the 6-position. The imidazole ring is linked via a methylene bridge to a piperidine ring, which itself bears a carboxylic acid group at the 4-position. This configuration introduces both rigidity and polarity, influencing solubility and receptor interactions. The molecular weight of 277.29 g/mol positions it within the typical range for small-molecule drug candidates.

Physicochemical Characteristics

Key properties include:

  • Melting Point: While unreported for this specific compound, analogous imidazo[1,2-a]pyridine carboxylic acids exhibit melting points between 259–260°C .

  • Solubility: The carboxylic acid moiety enhances aqueous solubility compared to non-polar analogs, though the hydrophobic imidazopyridine and piperidine components may limit dissolution in polar solvents.

  • Ionization: The carboxylic acid (pKa ≈ 4–5) and basic piperidine nitrogen (pKa ≈ 8–9) confer zwitterionic behavior under physiological conditions.

Synthetic Methodologies

Core Synthesis Strategies

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds . Fluorination at the 6-position likely occurs through electrophilic substitution or late-stage functionalization using fluorinating agents like Selectfluor.

Piperidine-Carboxylic Acid Integration

Patent literature describes methods for conjugating piperidine derivatives to heteroaromatic systems. A representative approach involves:

  • Methylenation: Coupling 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde with piperidine-4-carboxylic acid via reductive amination .

  • Protection/Deprotection: Temporary protection of the carboxylic acid as an ester (e.g., methyl or tert-butyl) during synthesis prevents unwanted side reactions .

Metal-Free Approaches

Recent advances enable imidazo[1,2-a]pyridine synthesis without transition metals, utilizing iodine-mediated cyclization or organocatalytic methods . These routes improve sustainability but may require optimization for fluorine-containing substrates .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey FeaturesBiological Activity
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 180.14 g/molSimpler scaffold, no piperidineIntermediate in drug synthesis
2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide 419.37 g/molBenzamide substituent, trifluorinatedKinase inhibitor (hypothetical)
1-(Pyridin-2-yl)piperidin-4-amine 177.24 g/molBasic amine vs. carboxylic acidNeurological target modulation

The carboxylic acid group in 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid distinguishes it from amine-containing analogs, potentially enabling salt formation for improved pharmacokinetics .

Challenges and Future Directions

Solubility-Bioavailability Tradeoff

The compound’s zwitterionic nature complicates formulation. Strategies under investigation include:

  • Prodrug Approaches: Esterification of the carboxylic acid to enhance membrane permeability .

  • Nanoparticle Encapsulation: Lipid-based carriers to improve dissolution.

Synthetic Scalability

Multi-step synthesis with fluorinated intermediates poses challenges for large-scale production. Continuous flow chemistry may address yield and purity issues observed in batch processes .

Target Validation

Future studies should employ computational docking against kinase and GPCR libraries, followed by in vitro assays to identify primary targets .

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